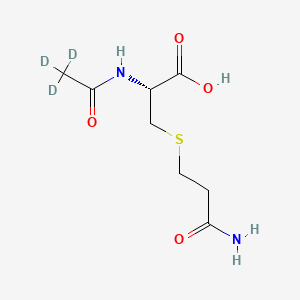
3-Acetoxy-5-hydroxy styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-5-hydroxy styrene: is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is also known by its IUPAC name, 3-hydroxy-5-vinylphenyl acetate . This compound is characterized by the presence of both acetoxy and hydroxy functional groups attached to a styrene backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Acetoxy-5-hydroxy styrene typically involves the acetylation of 3,5-dihydroxy styrene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to prevent over-acetylation and to ensure high yield .
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: 3-Acetoxy-5-hydroxy ethylbenzene.
Substitution: Various substituted styrenes depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
3-Acetoxy-5-hydroxy styrene is used as a monomer in the synthesis of polymers. Its unique structure allows for the formation of polymers with specific properties, making it valuable in materials science.
Biology:
Medicine:
Its ability to interact with various enzymes makes it a candidate for therapeutic research.
Industry:
Mécanisme D'action
The mechanism of action of 3-Acetoxy-5-hydroxy styrene involves its interaction with enzymes that catalyze acetylation and deacetylation reactions. The acetoxy group can be hydrolyzed to release acetic acid, while the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activities and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Hydroxy styrene: Lacks the acetoxy group, making it less reactive in acetylation reactions.
5-Acetoxy styrene: Lacks the hydroxy group, limiting its ability to participate in hydrogen bonding.
3,5-Diacetoxy styrene: Contains two acetoxy groups, making it more reactive but less specific in its interactions.
Uniqueness:
3-Acetoxy-5-hydroxy styrene is unique due to the presence of both acetoxy and hydroxy groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .
Propriétés
IUPAC Name |
(3-ethenyl-5-hydroxyphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-8-4-9(12)6-10(5-8)13-7(2)11/h3-6,12H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQHSMFHGYADS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700728 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920489-98-1 |
Source


|
| Record name | 3-Ethenyl-5-hydroxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)



![1,3-Bis[4-(2-methoxyethyl)phenoxy]-](/img/structure/B587964.png)

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)


